![molecular formula C12H11F3N2O2 B2728362 Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 334711-69-2](/img/structure/B2728362.png)
Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It has a molecular weight of 258.2 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
Synthesis and Derivative Formation
One-Pot Synthesis
The compound is used in a one-pot synthesis of imidazo[1,5-a]pyridines, allowing for the introduction of various substituents at specific positions. This synthesis involves carboxylic acids and 2-methylaminopyridines and uses propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux (Crawforth & Paoletti, 2009).
Synthesis of Fused Triazines
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a related compound, has been investigated as a synthon for building fused triazines, which are biologically active, planar, angular tri-heterocycles (Zamora et al., 2004).
Chronic Renal Disease Agent Synthesis
The compound is used in the synthesis of a chronic renal disease agent, specifically trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, a process that is achieved through regioselective chlorination (Ikemoto et al., 2000).
Fluorescent Probes for Mercury Ion
Certain imidazo[1,2-a]pyridine derivatives, produced from reactions involving similar compounds, have demonstrated effectiveness as fluorescent probes for mercury ions (Shao et al., 2011).
Methodological Development
Trifluoromethyl Heterocycle Synthesis
The compound is an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, employing carbene X-H insertion reactions as key steps (Honey et al., 2012).
Microwave-Assisted Domino Reaction
It has been used in a tandem three-component reaction involving microwave irradiation for the efficient synthesis of imidazo[1,2-a]pyridines, highlighting high chemo- and regioselectivity (Li et al., 2013).
Antituberculosis Activity Evaluation
Derivatives of this compound, specifically substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, were synthesized and evaluated for their antimycobacterial activity, displaying moderate to good effects (Jadhav et al., 2016).
Additional Applications
- Regioselective Synthesis: The compound facilitates the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, employing heterocyclic ketene aminals and achieving high yields and good regioselectivity (Wang et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-4-5-7(2)17(8)9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXWNXBNOSFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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